2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide
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Overview
Description
2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazo[1,2-b]pyridazine core, which is known for its biological activity. The presence of functional groups such as methoxy and butanamide enhances its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst.
Substitution Reactions: The attachment of the 2-methylphenyl group is typically done via a substitution reaction, where the imidazo[1,2-b]pyridazine core reacts with a halogenated aromatic compound.
Amidation: The final step involves the formation of the butanamide group through an amidation reaction, where the intermediate product reacts with butanoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially converting it to a more saturated ring system.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) for nucleophilic substitutions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound may serve as a lead compound for drug development. Its imidazo[1,2-b]pyridazine core is known for its potential biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers can explore its interactions with various biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide involves its interaction with specific molecular targets in biological systems. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-methoxyimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the butanamide and ethyl groups.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents on the core structure.
Uniqueness
What sets 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the butanamide group, in particular, may enhance its solubility and bioavailability, making it a more effective compound in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-ethyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-5-14(6-2)20(25)22-16-11-15(8-7-13(16)3)17-12-24-18(21-17)9-10-19(23-24)26-4/h7-12,14H,5-6H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLRVBBWBMFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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